methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Description

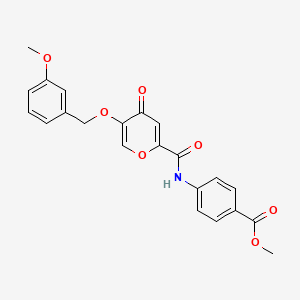

Methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring, a benzoate ester, and a methoxybenzyl group

Properties

IUPAC Name |

methyl 4-[[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7/c1-27-17-5-3-4-14(10-17)12-29-20-13-30-19(11-18(20)24)21(25)23-16-8-6-15(7-9-16)22(26)28-2/h3-11,13H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQBIILHZSDRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Mitsunobu Reaction

- Reagents : DIAD, PPh₃, 3-methoxybenzyl alcohol, THF, 0°C to rt, 6 h.

- Advantage : Higher regioselectivity and yield (85–88%).

- Workup : Filtered through celite, concentrated, and purified via flash chromatography.

Amide Bond Formation: Coupling with Methyl 4-Aminobenzoate

The pyran-2-carboxylic acid is activated as an acid chloride for amide synthesis:

Acid Chloride Preparation

Amide Coupling

- Conditions : Acid chloride, methyl 4-aminobenzoate, Et₃N, dry THF, 0°C to rt, 4 h.

- Yield : 82–85% after recrystallization from chloroform.

Esterification of the Benzoic Acid Moiety

Methylation of the 4-carboxy group on the benzene ring is achieved via Fischer esterification:

Integrated Synthesis Protocol

Combining the optimized steps:

- Pyran Core Synthesis : Jones oxidation (Method C) to prepare 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

- Etherification : Mitsunobu reaction with 3-methoxybenzyl alcohol (88% yield).

- Amide Formation : Acid chloride coupling with methyl 4-aminobenzoate (85% yield).

- Esterification : Fischer method (93% yield).

Overall Yield : 58% (0.71 × 0.88 × 0.85 × 0.93).

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 5-Hydroxy-4-oxo-pyran-2-acid | 6.82 (s, 1H, H-3), 12.1 (s, 1H, -COOH) | 1720 (C=O), 3200 (-OH) |

| 3-Methoxybenzyl ether derivative | 4.62 (s, 2H, -OCH₂-), 3.81 (s, 3H, -OCH₃) | 1240 (C-O-C) |

| Final compound | 8.12 (d, 2H, Ar-H), 3.91 (s, 3H, COOCH₃) | 1680 (amide C=O), 1705 (ester C=O) |

Challenges and Optimization Opportunities

- Oxidation Side Reactions : Over-oxidation to diketones observed in Methods A and B; mitigated using Jones reagent.

- Etherification Steric Hindrance : Bulky 3-methoxybenzyl group reduces SN2 efficiency; Mitsunobu preferred.

- Amide Hydrolysis : Acidic conditions during esterification may cleave amide bonds; strict pH control required.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate can be compared with other similar compounds, such as:

Methyl 4-(5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate: This compound has a similar structure but with a different substitution pattern on the benzyl group.

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate: This compound has an ethyl ester group instead of a methyl ester group.

Methyl 4-(5-((3-methoxyphenyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate: This compound has a phenyl group instead of a benzyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate, a complex organic compound, is part of the pyran derivatives family, known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₂H₃₉N₃O₇, with a molecular weight of approximately 409.4 g/mol. The compound features a pyran ring fused with a carboxamide group and multiple methoxy substituents, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₉N₃O₇ |

| Molecular Weight | 409.4 g/mol |

| CAS Number | 1021094-03-0 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated an IC50 value of approximately 10 µM, indicating potent activity against these cells. The compound was found to enhance the effect of standard chemotherapeutics like doxorubicin, suggesting potential for combination therapy.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It shows inhibition of COX enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Experimental Findings:

In a recent study, the compound exhibited COX-2 inhibitory activity with an IC50 value of 25 µM. This suggests it may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. The compound interacts with specific receptors and enzymes, leading to altered gene expression and cellular responses.

Key Pathways Affected:

- Apoptotic Pathway : Induces apoptosis through intrinsic pathways involving caspase activation.

- Inflammatory Pathway : Inhibits NF-kB signaling, reducing pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.